Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5-3-8(10)11-4-7(5)12-6/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYHXBSPORPKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=NC=C2N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Methyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate
A common approach involves brominating the parent pyrrolopyridine ester. In this method, methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is treated with brominating agents such as N-bromosuccinimide (NBS) or HBr/CuBr under controlled conditions.
Procedure :
- Substrate : Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1 eq).
- Bromination : NBS (1.1 eq) and AIBN (0.1 eq) in CCl₄ at reflux for 5 h.
- Workup : Post-reaction, the mixture is washed with water, dried (Na₂SO₄), and concentrated.
- Yield : ~68%.
Key Considerations :
- Regioselectivity : Bromination predominantly occurs at the 5-position due to electronic and steric factors.
- Side Reactions : Over-bromination is minimized by stoichiometric control.
Cyclization of Pyridine-Pyrrole Precursors
Ring-Closing via Diethyl Oxalate-Mediated Cyclization
This method constructs the pyrrolopyridine core from pyridine derivatives. For example, 3-aminocrotononitrile reacts with hydrazine hydrate to form 3-amino-5-methylpyrazole, which is subsequently brominated and cyclized.
Procedure :
- Formation of 3-Amino-5-Methylpyrazole :
Bromination :
Oxidation and Cyclization :
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Optimization Strategies
Reaction Temperature and Catalyst Loading
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrrole or pyridine rings.
Reduction Products: Reduced forms of the ester or bromine functionalities.
Scientific Research Applications
Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase inhibition and other enzymatic pathways.
Biological Studies: Employed in the study of biological processes and pathways, including signal transduction and gene expression.
Industrial Applications: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and thereby affecting signal transduction .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolopyridine Carboxylates
Note: Purity inferred from analogous methyl esters in .
Key Comparative Insights
(1) Ester Group Influence
- Methyl vs. Ethyl Esters: Methyl esters (e.g., this compound) exhibit higher electrophilicity compared to ethyl esters, facilitating faster hydrolysis or aminolysis in downstream reactions.
- Synthetic Yield : Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is synthesized in 71% yield via hydrogenation, whereas chloro derivatives generally show lower yields than brominated analogues due to reduced reactivity in cross-coupling .
(2) Substituent Effects
(3) Pyrrolo[2,3-c] vs. Pyrrolo[2,3-b] Pyridine Cores
- Scaffold Orientation : Pyrrolo[2,3-c]pyridine derivatives (e.g., this compound) exhibit distinct binding profiles in kinase assays compared to [2,3-b] isomers. For example, methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been linked to selective Hsp90 inhibition in malaria research .
Biological Activity
Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, with the CAS number 2090173-98-9, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07 g/mol
- Purity : Typically available in high purity for research purposes.
- Hazard Classification : Classified as dangerous with specific precautionary measures due to its irritant nature .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound.
- Mechanism of Action : The compound exhibits activity against various bacterial strains by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.
- Minimum Inhibitory Concentration (MIC) : In vitro evaluations have shown promising results with MIC values comparable to established antibiotics. For instance, pyrrole derivatives have demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 3.12 - 12.5 | Staphylococcus aureus, Escherichia coli |
| Control (Ciprofloxacin) | 2 | Both pathogens |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy.
- Research Findings : Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- IC50 Values : The IC50 values reported for related pyrrole compounds against COX-2 have shown significant anti-inflammatory effects, suggesting that methyl 5-bromo derivatives could exhibit similar activity.
| Compound | IC50 (µM) | COX Target |
|---|---|---|
| This compound | TBD | COX-2 |
| Celecoxib (Control) | 0.04 ± 0.01 | COX-2 |
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties.
- Mechanism : The compound's structural features allow it to interact with key proteins involved in cancer cell proliferation and survival.
- Case Studies : Preliminary studies have indicated that pyrrole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
